Emzeltrectinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

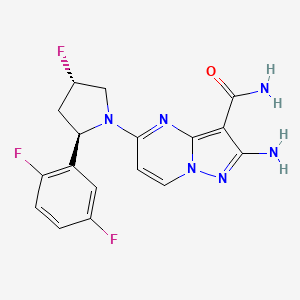

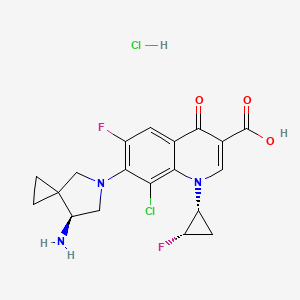

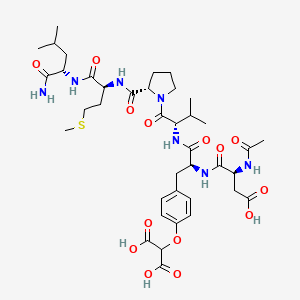

エンゼルトレクチニブは、神経栄養因子受容体チロシンキナーゼ(NTRK)に対する強力な阻害効果で知られる合成有機化合物です。特にTrkA、TrkB、TrkCの3つのNTRKアイソフォームに対して効果があります。 エンゼルトレクチニブは、その潜在的な抗腫瘍(抗癌)特性が調査されており、癌研究と治療において有望な候補となっています .

準備方法

合成経路と反応条件

エンゼルトレクチニブの合成は、ピラゾロ[1,5-a]ピリミジン構造の調製から始まる複数ステップで構成されています。主なステップには次のようなものがあります。

ピラゾロ[1,5-a]ピリミジンコアの形成: 適切な前駆体を制御された条件下で環化させることにより行います。

官能基化: コア構造にアミノ、フルオロフェニル、カルボキサミドなどの官能基を導入します。

工業的製造方法

エンゼルトレクチニブの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、多くの場合、反応条件を正確に制御するための自動システムが使用されます。 DMSOやPEG300などの溶媒は、調製および精製段階で一般的に使用されます .

化学反応の分析

反応の種類

エンゼルトレクチニブは、次のようなさまざまな化学反応を起こします。

酸化: 分子に酸素原子を導入します。

還元: 酸素原子を脱離させるか、水素原子を付加します。

置換: ある官能基を別の官能基と置き換えます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を酸性または塩基性条件下で使用します。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用します。

置換: ハロゲン化剤または求核剤を制御された温度とpH条件下で使用します。

主な生成物

これらの反応から生成される主な生成物は、官能基が修飾されたエンゼルトレクチニブのさまざまな誘導体であり、それらの生物学的活性をさらに分析することができます .

科学研究への応用

エンゼルトレクチニブは、さまざまな科学研究に応用されています。

化学: NTRK阻害剤の挙動を研究するためのモデル化合物として使用されています。

生物学: NTRKを含む細胞シグナル伝達経路への影響が調査されています。

医学: NTRK遺伝子融合を伴う癌の治療のための潜在的な治療薬です。

科学的研究の応用

Emzeltrectinib has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of NTRK inhibitors.

Biology: Investigated for its effects on cellular signaling pathways involving NTRK.

Medicine: Potential therapeutic agent for treating cancers with NTRK gene fusions.

Industry: Used in the development of new pharmaceuticals targeting NTRK-related diseases.

作用機序

エンゼルトレクチニブは、神経栄養因子受容体チロシンキナーゼ(NTRK)の活性を阻害することで作用を発揮します。これらのキナーゼのATP結合部位に結合し、それらの活性化とそれに続くシグナル伝達経路を阻止します。 この阻害は、NTRK遺伝子融合を伴う癌における腫瘍の増殖と増殖の抑制につながります .

類似化合物との比較

類似化合物

エントレクチニブ: 作用機序が類似する別のNTRK阻害剤。

ラロトレクチニブ: 高い特異性を持つNTRKの選択的阻害剤。

レポトレクチニブ: NTRKを含む複数のキナーゼを標的とする強力な阻害剤.

独自性

エンゼルトレクチニブは、3つのすべてのNTRKアイソフォーム(TrkA、TrkB、およびTrkC)に対して等効力を持つことで独自性があり、NTRK遺伝子融合を伴うさまざまな癌の治療に適した候補となっています .

特性

CAS番号 |

2223678-97-3 |

|---|---|

分子式 |

C17H15F3N6O |

分子量 |

376.34 g/mol |

IUPAC名 |

2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |

InChIキー |

YFTARXQOKASKBW-JOYOIKCWSA-N |

異性体SMILES |

C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |

正規SMILES |

C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)

![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)

![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)

![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)